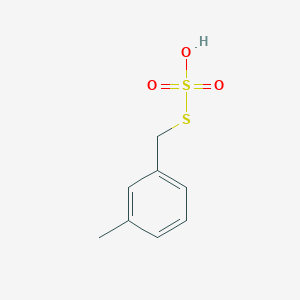
S-(3-Methylbenzyl) O-hydrogen sulfurothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Methylbenzyl) O-hydrogen sulfurothioate is an organic compound that belongs to the class of sulfurothioates It is characterized by the presence of a sulfurothioate group attached to a 3-methylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-Methylbenzyl) O-hydrogen sulfurothioate typically involves the reaction of 3-methylbenzyl chloride with sodium thiosulfate under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiosulfate ion attacks the benzyl chloride, resulting in the formation of the desired sulfurothioate compound. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher production efficiency.
Chemical Reactions Analysis
Types of Reactions
S-(3-Methylbenzyl) O-hydrogen sulfurothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
S-(3-Methylbenzyl) O-hydrogen sulfurothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of S-(3-Methylbenzyl) O-hydrogen sulfurothioate involves its interaction with specific molecular targets. The sulfurothioate group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, thereby exerting its biological effects. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- S-(4-Methylbenzyl) sulfurothioate
- S-(2-Methylbenzyl) sulfurothioate
- S-(3-Methylphenyl) sulfurothioate
Uniqueness
S-(3-Methylbenzyl) O-hydrogen sulfurothioate is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H10O3S2 |
|---|---|
Molecular Weight |
218.3 g/mol |
IUPAC Name |
1-methyl-3-(sulfosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O3S2/c1-7-3-2-4-8(5-7)6-12-13(9,10)11/h2-5H,6H2,1H3,(H,9,10,11) |
InChI Key |
FVZVWIHLDWPDQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















